molecular formula C8H4ClF2NO2 B11786178 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole

2-Chloro-4-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11786178
M. Wt: 219.57 g/mol
InChI Key: PJGHQQQRLIMJAP-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C8H4ClF2NO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-chloro-4-(difluoromethoxy)benzoic acid with appropriate reagents to form the oxazole ring. One common method involves the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole
  • 2-Chloro-4-(methoxy)benzo[d]oxazole
  • 2-Chloro-4-(ethoxy)benzo[d]oxazole

Uniqueness

2-Chloro-4-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .

Properties

Molecular Formula

C8H4ClF2NO2

Molecular Weight

219.57 g/mol

IUPAC Name

2-chloro-4-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO2/c9-7-12-6-4(13-7)2-1-3-5(6)14-8(10)11/h1-3,8H

InChI Key

PJGHQQQRLIMJAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)Cl

Origin of Product

United States

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